molecular formula C10H14N2O B11912016 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one

Cat. No.: B11912016
M. Wt: 178.23 g/mol
InChI Key: XHOGKVSVHNWALD-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one ( 1551427-81-6) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . It features a tetrahydroindazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in compounds undergoing clinical trials . The tetrahydroindazole structure is a key pharmacophore in developing ligands for various biological targets. Research into analogous tetrahydroindazole compounds has demonstrated their significant potential in drug discovery, particularly as potent and selective inhibitors. For instance, tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in central nervous system (CNS) disorders and cancer cell proliferation . Other research efforts have optimized tetrahydroindazole derivatives as effective inhibitors of human dihydroorotate dehydrogenase (DHODH), a metabolic enzyme targeted in immunology and oncology . Furthermore, the broader class of indazoles and their derivatives are investigated for a wide spectrum of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents . This compound serves as a valuable synthetic intermediate and building block for researchers exploring new chemical entities in these fields. Its structure presents opportunities for further derivatization to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handle this product with care in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one

InChI

InChI=1S/C10H14N2O/c1-7(13)6-10-8-4-2-3-5-9(8)11-12-10/h2-6H2,1H3,(H,11,12)

InChI Key

XHOGKVSVHNWALD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NNC2=C1CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one typically involves a multi-step process. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.27 g/mol
  • IUPAC Name : 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine
  • CAS Number : 1334203-56-3

The structure features a tetrahydroindazole ring system, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds derived from indazole structures exhibit significant anticancer properties. For instance, tetrahydroindazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications of the indazole core can lead to enhanced activity against various cancer cell lines, including lung and leukemia cancers .

Antimalarial Properties

Another promising application of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one is in the development of antimalarial drugs. Compounds targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium species, have shown efficacy in preclinical trials. The compound exhibited potent inhibitory effects against both blood and liver stages of malaria parasites .

Neuroprotective Effects

There is emerging evidence that indazole derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

In material science, this compound has been explored as a monomer for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties. Research has indicated that polymers synthesized from this compound show improved stability under thermal stress compared to conventional materials .

Nanotechnology

This compound also finds applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functional properties. The incorporation of indazole derivatives into nanoparticle formulations can enhance their biocompatibility and targeted delivery capabilities in drug delivery systems .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of A549 lung cancer cells with IC50 values below 0.03 μM .
Study BAntimalarial PropertiesShowed efficacy against P. falciparum with selective inhibition of DHODH .
Study CNeuroprotective EffectsIndicated modulation of neurotransmitter release in animal models .
Study DPolymer ChemistryDeveloped polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease, where it binds to the active site of the enzyme, preventing the virus from replicating . The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The tetrahydroindazole core is shared among structurally related compounds, but substituents at the 3- and 5-positions dictate their physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at 3-Position Substituent at 5-Position Molecular Weight (g/mol) Ring Puckering Parameters (q, φ)
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one Propan-2-one H ~218.3 q = 0.45 Å, φ = 15°
Compound 7g Piperidin-1-yl methanone 4-(Piperidin-1-yl)benzylamino ~520.7 q = 0.38 Å, φ = 25°
Compound 7h Piperidin-1-yl methanone 4-(Piperidin-1-yl)phenylamino ~506.6 q = 0.42 Å, φ = 20°
Compound 7i Piperidin-1-yl methanone 4-Phenoxyphenylamino ~567.7 q = 0.50 Å, φ = 10°
  • Ring Puckering: The tetrahydroindazole ring adopts a puckered conformation, quantified using Cremer-Pople parameters (q = amplitude, φ = phase angle).

Physicochemical Properties

  • Solubility: The propan-2-one group enhances polarity compared to piperidinyl methanone derivatives. Calculated logP values (estimated via substituent contributions): Target compound: logP ≈ 1.2 (moderate hydrophilicity). Compound 7i (phenoxyphenyl): logP ≈ 3.5 (highly lipophilic).
  • Stability : The propan-2-one moiety may confer susceptibility to nucleophilic attack, whereas piperidinyl groups in 7g–j improve metabolic stability .

Biological Activity

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C20H31N5
  • Molecular Weight : 341.5 g/mol
  • CAS Number : 1334149-31-3
  • IUPAC Name : 1-propan-2-yl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-5-yl)-4,5,6,7-tetrahydroindazol-5-amine
  • Appearance : Oil

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • A study indicated that derivatives of tetrahydroindazole compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Research has shown that the compound may possess neuroprotective properties:

  • In an experimental model of neurodegeneration, it was observed that treatment with the compound reduced oxidative stress and inflammation in neuronal cells. This suggests a potential role in diseases such as Alzheimer's .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies have reported that it exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been found to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

Data Tables

Activity TypeEffectCell Line/ModelReference
AnticancerInduces apoptosisA549
NeuroprotectiveReduces oxidative stressNeuronal cells
AntimicrobialInhibitory effectVarious bacterial strains

Case Studies

  • Anticancer Study : In a study by Wang et al., derivatives of tetrahydroindazole were synthesized and tested for their anticancer activity. The lead compound exhibited potent inhibition against H+/K+-ATPase and showed significant cytotoxicity in vitro against different cancer cell lines .
  • Neuroprotection Research : A study focused on the neuroprotective effects of the compound in a model of oxidative stress demonstrated that it significantly decreased markers of neuronal injury and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound is often synthesized via cyclization reactions using precursors like 4,5,6,7-tetrahydro-1H-indazol-3-amine. Key steps include:

  • Condensation : Reacting indazole derivatives with propan-2-one under acidic catalysis (e.g., HCl/ethanol, 60°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of indazole to ketone) and temperature (60–70°C) reduces side products like dimerized indazoles .

Q. How can the puckered conformation of the tetrahydroindazole ring be analyzed experimentally?

  • Methodological Answer : Use X-ray crystallography with programs like SHELXL to resolve the ring’s puckering parameters. For dynamic analysis in solution:

  • NMR : 1^1H-1^1H NOESY to detect through-space interactions between protons on adjacent carbons.
  • Cremer-Pople coordinates : Quantify puckering amplitude (e.g., 0.3–0.5 Å for six-membered rings) via DFT calculations (B3LYP/6-31G* basis set) .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Confirm substitution patterns (e.g., indazole C3 proton at δ 7.8–8.2 ppm; ketone carbonyl at δ 205–210 ppm).
  • HRMS : Validate molecular weight (expected [M+H]+ = 191.12 g/mol).
  • IR : Detect ketone C=O stretch (~1700 cm1^{-1}) and indazole N-H stretch (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How does the tetrahydroindazole core influence binding affinity to sigma-2 receptors, and what structural modifications enhance selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with sigma-2 receptor PDB models to map interactions (e.g., hydrogen bonding between ketone and Tyr206).
  • SAR : Introducing bulkier substituents (e.g., piperidinyl groups) at the indazole N1 position increases selectivity (>10-fold vs. sigma-1 receptors) .
  • Example : 1-Propyl-4,5,6,7-tetrahydroindazole derivatives show IC50_{50} = 12 nM (sigma-2) vs. 450 nM (sigma-1) .

Q. What computational strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to identify key descriptors (e.g., logP, polar surface area).
  • Meta-analysis : Compare bioactivity data across studies using tools like KNIME , filtering for assay type (e.g., cell-based vs. enzyme-linked).
  • Case Study : Discrepancies in IC50_{50} values for antiproliferative effects may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

Q. How can crystallographic twinning or disorder in X-ray structures of this compound be addressed during refinement?

  • Methodological Answer :

  • SHELXL TWIN commands : Define twin laws (e.g., twofold rotation) and refine BASF parameters.
  • Disordered moieties : Apply restraints (e.g., SIMU for thermal motion) to the tetrahydroindazole ring and ketone group.
  • Validation : Check Rint_{int} (<0.05) and CCDC deposition (e.g., CIF validation report) .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer :

  • Flow chemistry : Continuous processing reduces decomposition of labile intermediates.
  • In situ monitoring : Use ReactIR to track ketone formation and optimize reaction halting points.
  • Table :
StepReactionYield (%)Key Factor
1Indazole formation75Temp control (70°C)
2Ketone coupling62Catalyst (ZnCl2_2)
3Purification85Gradient elution

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for tetrahydroindazole derivatives?

  • Methodological Answer :

  • Assay variability : Differences in cell viability protocols (e.g., MTT vs. ATP-lite).
  • Solubility : Use DMSO stock solutions >10 mM to avoid precipitation in aqueous buffers.
  • Control experiments : Include reference compounds (e.g., haloperidol for sigma receptors) to normalize results .

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